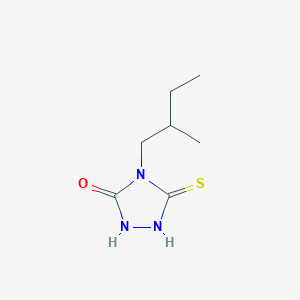
5-Mercapto-4-(2-Methylbutyl)-4H-1,2,4-triazol-3-ol
Übersicht
Beschreibung
The compound 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is a derivative of the 1,2,4-triazole family, which is known for its biological activity and potential in biomedical applications. The presence of both amino and mercapto functional groups in the triazole ring structure allows for a variety of chemical modifications and the synthesis of biologically active heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the use of nucleophilic groups that can participate in various reactions. For instance, the electrochemical oxidation of catechols in the presence of 4-amino-3-methyl-5-mercapto-1,2,4-triazole has been studied, showing that the mercapto group can selectively participate in Michael addition reactions . Additionally, improved methods for the synthesis of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles have been developed, offering advantages over classic synthesis methods .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using techniques such as X-ray crystallography. For example, the crystal structure of novel Schiff bases derived from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole has been investigated, providing insights into the arrangement of these molecules . The triorganotin derivatives of 3-mercapto-4-methyl-4H-1,2,4-triazol have also been characterized, revealing a one-dimensional zigzag polymeric chain structure .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization under conventional and microwave conditions, which can lead to the formation of antimicrobial agents . The reactivity of the mercapto group in these compounds is significant, as it can participate in the formation of disulfides and other derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their functional groups and molecular structure. The presence of mercapto and amino groups can lead to the formation of hydrogen bonds, as observed in the crystal structures of mercapto functionalized 1,3,4-thiadiazoles . These interactions can affect the solubility, stability, and reactivity of the compounds. Additionally, the antimicrobial activity of these derivatives suggests that they have significant potential as microbiocides .
Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen
Triazolverbindungen, einschließlich 5-Mercapto-4-(2-Methylbutyl)-4H-1,2,4-triazol-3-ol, könnten möglicherweise als Antimykotika verwendet werden. Kommerziell erhältliche Triazol-haltige Medikamente wie Fluconazol und Voriconazol werden aufgrund ihrer antimykotischen Eigenschaften eingesetzt .
Antikrebsanwendungen
Triazole wurden auf ihre potenziellen Antikrebseigenschaften untersucht. Sie sind in der Lage, im biologischen System an eine Vielzahl von Enzymen und Rezeptoren zu binden, was sie bei der Bekämpfung von Krebs wirksam machen könnte .
Antioxidative Anwendungen
Triazole können auch antioxidative Eigenschaften aufweisen. Dies macht sie potenziell nützlich bei der Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist .
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Triazolen könnten sie bei der Behandlung von Erkrankungen nützlich machen, die durch Entzündungen gekennzeichnet sind .
Antivirale Anwendungen
Triazole haben sich als potenzielle antivirale Mittel erwiesen. Dies könnte sie bei der Behandlung verschiedener Virusinfektionen nützlich machen .
Antiepileptische Anwendungen
Triazole, einschließlich this compound, könnten möglicherweise bei der Behandlung von Epilepsie eingesetzt werden .
Antimikrobielle Anwendungen
Triazole wurden in der medizinischen Chemie verwendet und gehören aufgrund ihres Sicherheitsprofils und ihrer hervorragenden therapeutischen Breite zur Klasse der antimikrobiellen Mittel .
Antihypertensive Anwendungen
Triazole wurden auch auf ihre potenziellen antihypertensiven Eigenschaften untersucht. Dies könnte sie bei der Behandlung von Bluthochdruck nützlich machen .
Wirkmechanismus
Target of Action
The primary targets of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which include this compound, are known for their ability to bind readily in the biological system .
Mode of Action
Triazole derivatives are known to interact with their targets, leading to a variety of biological activities . The presence of nitrogen atoms in the triazole ring enhances its ability to bind with biological targets .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-3-5(2)4-10-6(11)8-9-7(10)12/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVWZSXUPKWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C(=O)NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371443 | |
| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-78-7 | |
| Record name | 4-(2-Methylbutyl)-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



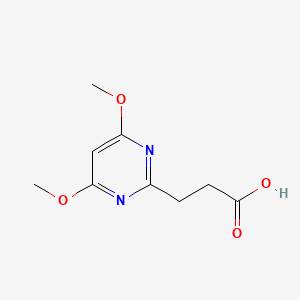
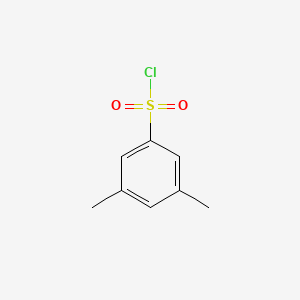
![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

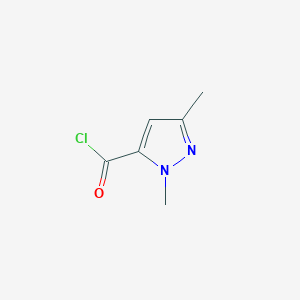
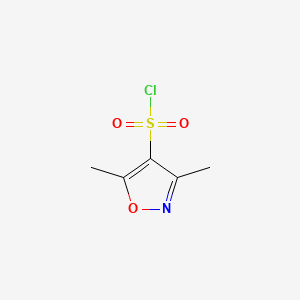






![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)
